
C26H20Cl2N2O3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the molecular formula C26H20Cl2N2O3 is a complex organic molecule. This compound is known for its significant applications in various fields, including chemistry, biology, and medicine. It is characterized by its unique structure, which includes two chlorine atoms, two nitrogen atoms, and three oxygen atoms, making it a versatile compound for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of C26H20Cl2N2O3 involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of a suitable precursor, followed by a series of chemical reactions such as chlorination, nitration, and esterification. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of This compound is carried out on a larger scale using optimized synthetic routes. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications for various applications.
化学反应分析
Types of Reactions
C26H20Cl2N2O3: undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
The common reagents used in the reactions of This compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like hydroxide ions. The reaction conditions, including solvent choice, temperature, and pH, are optimized based on the desired reaction and product.
Major Products
The major products formed from the reactions of This compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce various oxidized derivatives, while substitution reactions can yield compounds with different functional groups replacing the chlorine atoms.
科学研究应用
C26H20Cl2N2O3: has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: It is used in biochemical studies to investigate the interactions between different biomolecules.
Medicine: The compound has potential therapeutic applications due to its biological activity. It is studied for its effects on various biological pathways and its potential as a drug candidate.
Industry: is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of C26H20Cl2N2O3 involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and affecting various cellular pathways. The exact mechanism depends on the specific application and the biological system being studied.
相似化合物的比较
C26H20Cl2N2O3: can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with similar molecular structures but different functional groups or substituents. For example, compounds with different halogen atoms or varying numbers of nitrogen or oxygen atoms can be compared to understand the effects of these variations on the compound’s properties and applications.
List of Similar Compounds
C26H20Cl2N2O2: A similar compound with one less oxygen atom.
C26H20Br2N2O3: A compound with bromine atoms instead of chlorine.
C26H20Cl2N2O4: A compound with one additional oxygen atom.
These comparisons help in understanding the structure-activity relationships and the unique features of This compound that make it suitable for specific applications.
属性
分子式 |
C26H20Cl2N2O3 |
|---|---|
分子量 |
479.4 g/mol |
IUPAC 名称 |
(3E,11aS)-3-[[4-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-11,11a-dihydro-6H-pyrazino[1,2-b]isoquinoline-1,4-dione |
InChI |
InChI=1S/C26H20Cl2N2O3/c27-20-8-7-19(22(28)13-20)15-33-21-9-5-16(6-10-21)11-23-26(32)30-14-18-4-2-1-3-17(18)12-24(30)25(31)29-23/h1-11,13,24H,12,14-15H2,(H,29,31)/b23-11+/t24-/m0/s1 |
InChI 键 |
BHOBHPMVYRRPRJ-IGOKWDKFSA-N |
手性 SMILES |
C1[C@H]2C(=O)N/C(=C/C3=CC=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl)/C(=O)N2CC5=CC=CC=C51 |
规范 SMILES |
C1C2C(=O)NC(=CC3=CC=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl)C(=O)N2CC5=CC=CC=C51 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(6S)-6-(4-chlorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one](/img/structure/B12639267.png)
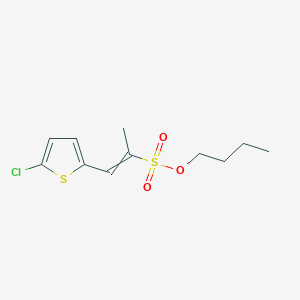
![methyl 1-{N-[(5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinolin-7-yl)carbonyl]-L-alanyl}piperidine-4-carboxylate](/img/structure/B12639277.png)

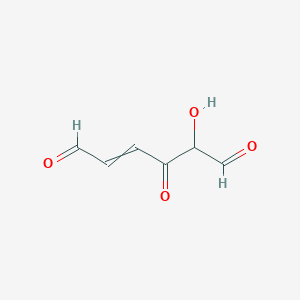
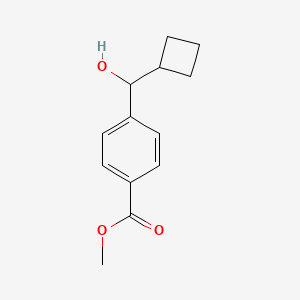
![(4-chlorophenyl) [(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonate](/img/structure/B12639301.png)
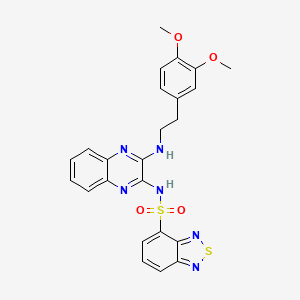

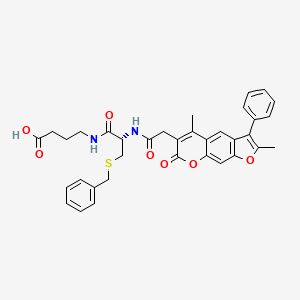
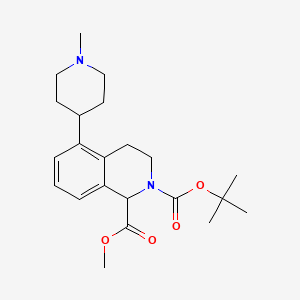
![4-[(2S)-4-Ethyl-5-oxomorpholin-2-yl]phenyl methanesulfonate](/img/structure/B12639310.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 5-chloro-, oxime](/img/structure/B12639330.png)
![(2R,3R,5S,8R,9S,10S,13S,14S,17S)-2,10,13,17-tetramethylspiro[2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,2'-thiirane]-17-ol](/img/structure/B12639335.png)
